molecular formula C28H24ClN3S B12205687 6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12205687
M. Wt: 470.0 g/mol
InChI Key: KORRRHZBGXFQAO-UHFFFAOYSA-N
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Description

6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under basic conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique structural features, such as the presence of both benzyl and chlorobenzyl groups, which may contribute to its distinct biological activities and chemical reactivity. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H24ClN3S

Molecular Weight

470.0 g/mol

IUPAC Name

6-benzyl-7-[(4-chlorophenyl)methylsulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H24ClN3S/c1-19-25(17-21-9-5-3-6-10-21)28(33-18-22-13-15-24(29)16-14-22)32-27(30-19)26(20(2)31-32)23-11-7-4-8-12-23/h3-16H,17-18H2,1-2H3

InChI Key

KORRRHZBGXFQAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C)C5=CC=CC=C5

Origin of Product

United States

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